molecular formula C8H9F3N4O3 B1520826 2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate CAS No. 1251924-74-9

2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B1520826
CAS No.: 1251924-74-9
M. Wt: 266.18 g/mol
InChI Key: INIDNNODRWAUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate is a chemical compound with the CAS Number: 1251924-74-9 . It has a molecular weight of 266.18 and its molecular formula is C8H9F3N4O3 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N4O3/c9-8(10,11)4-18-7(17)14-5-1-13-15(2-5)3-6(12)16/h1-2H,3-4H2,(H2,12,16)(H,14,17) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 266.18 and its molecular formula is C8H9F3N4O3 .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

  • Novel derivatives, including those related to the specified compound, have been synthesized and evaluated for their antibacterial activity. For example, derivatives of imidazo[1,2-a]pyrazin have shown potential antibacterial properties, underscoring the significance of fluoroethyl and carbamate functionalities in medicinal chemistry (Prasad, 2021).

Nematocidal Evaluation

  • Some fluoro-containing pyrazole carboxamides, similar in structure, have been synthesized and demonstrated good nematocidal activity against M. incognita, highlighting their potential use in agrochemicals (Zhao et al., 2017).

Catalytic Applications in Organic Synthesis

  • Compounds containing trifluoromethyl groups have been used as catalysts in organic synthesis, for example, scandium trifluoromethanesulfonate has shown high catalytic activity in acylation of alcohols with acid anhydrides (Ishihara et al., 1996).

Antineoplastic Activity

  • Bis(carbamate) derivatives of imidazoles have been prepared and evaluated against various cancer lines, indicating the potential antineoplastic activity of compounds bearing the carbamate moiety (Anderson et al., 1989).

Spectroscopic Studies

  • Detailed vibrational and electronic properties of compounds containing carbamate and pyrazole units have been studied, providing insights into their structural characteristics and potential applications in material science (Rao et al., 2016).

Herbicidal Applications

  • Analogues of pyrazosulfuron-ethyl, modified with fluoroalkyl groups, have been synthesized and evaluated for their herbicidal activity, showcasing the utility of such modifications in the development of new agrochemicals (Morimoto et al., 1990).

Inhibitors of Biological Processes

  • A broad group of compounds, including those with trifluoromethyl phenyl groups, were screened as potential inhibitors of fructose-1,6-bisphosphatase, indicating their relevance in therapeutic applications (Rudnitskaya et al., 2009).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N4O3/c9-8(10,11)4-18-7(17)14-5-1-13-15(2-5)3-6(12)16/h1-2H,3-4H2,(H2,12,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIDNNODRWAUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)N)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate
Reactant of Route 2
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate
Reactant of Route 3
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate
Reactant of Route 4
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate
Reactant of Route 5
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.